molecular formula C14H11N3O5S2 B2629791 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 895437-17-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2629791
M. Wt: 365.38
InChI Key: SDXQVAZRCLWQQL-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as DMNTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and material science. DMNTC is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms, and its molecular formula is C16H12N2O5S2.

Scientific Research Applications

Application 1: Anti-Breast Cancer and Antimicrobial Agents

Specific Scientific Field

Pharmaceutical Sciences

Comprehensive and Detailed Summary of the Application

Benzothiazole-phthalimide hybrids have been synthesized and screened for their anticancer properties against two human breast cancer cell lines . These compounds have also been tested for their antibacterial and antifungal effects .

Detailed Description of the Methods of Application or Experimental Procedures

The most active hybrid, compound 3h, was assessed for its capability to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration . The antibacterial and antifungal effects of the studied compounds were explored by means of the broth microdilution method .

Thorough Summary of the Results or Outcomes Obtained

Among the studied compounds, 3h showed the highest antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species with MIC s values ranging from 16 to 32 µg/mL .

Application 2: Synthesis of Benzothiazole-Phthalimide Hybrids

Specific Scientific Field

Chemistry

Comprehensive and Detailed Summary of the Application

A new series of benzothiazole-phthalimide hybrids have been synthesized . These compounds have been screened for their anticancer properties against two human breast cancer cell lines .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of these hybrids involved linking the phthalimide moiety to differently substituted benzothiazole nuclei through the N atom . The most active hybrid, compound 3h, was assessed for its capability to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration .

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S2/c1-21-8-5-7-11(6-9(8)22-2)24-14(15-7)16-13(18)10-3-4-12(23-10)17(19)20/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXQVAZRCLWQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

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